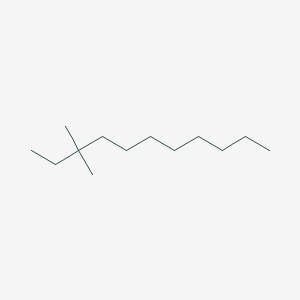

3,3-Dimethylundecane

Description

Structure

3D Structure

Properties

CAS No. |

17312-65-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3,3-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3 |

InChI Key |

OCXNLUFNCUMHLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)(C)CC |

Canonical SMILES |

CCCCCCCCC(C)(C)CC |

Other CAS No. |

17312-65-1 |

Synonyms |

3,3-Dimethylundecane |

Origin of Product |

United States |

Foundational & Exploratory

Electron Ionization Mass Spectrum of 3,3-Dimethylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrum of 3,3-dimethylundecane. It details the characteristic fragmentation patterns, presents the mass spectral data, outlines a typical experimental protocol for obtaining such spectra, and visualizes the primary fragmentation pathways. This information is crucial for the structural elucidation and identification of this compound in complex mixtures.

Introduction to Electron Ionization Mass Spectrometry of Alkanes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For alkanes, the molecular ion peak (M+) is often of low abundance or even absent, as the C-C bonds readily cleave. The fragmentation of branched alkanes, such as this compound, is particularly informative as cleavage is favored at the points of branching due to the formation of more stable secondary and tertiary carbocations. The resulting mass spectrum is a characteristic fingerprint of the molecule's structure.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound (C13H28, Molecular Weight: 184.36 g/mol ) is characterized by a series of fragment ions. While a complete spectrum with the relative intensities of all ions is not publicly available, the most significant peaks have been identified through the NIST Mass Spectrometry Data Center.[1] The table below summarizes the most abundant fragment ions observed.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 71 | [C5H11]+ | Top Peak |

| 43 | [C3H7]+ | 2nd Highest |

| 57 | [C4H9]+ | 3rd Highest |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is driven by the stability of the resulting carbocations. The quaternary carbon at the 3-position is the most likely site for initial C-C bond cleavage.

The formation of the observed major fragments can be rationalized as follows:

-

m/z 71 ([C5H11]+): This is the base peak in the spectrum and corresponds to the loss of a C8H17 radical from the molecular ion. This is a highly favored fragmentation as it results in a stable tertiary carbocation. Cleavage of the C3-C4 bond leads to the formation of this ion.

-

m/z 43 ([C3H7]+): This prominent fragment likely corresponds to the isopropyl cation, [CH(CH3)2]+, or the n-propyl cation, [CH2CH2CH3]+. Its formation involves cleavage and rearrangement reactions.

-

m/z 57 ([C4H9]+): This fragment is characteristic of a butyl cation, most likely the stable tert-butyl cation, [(CH3)3C]+, which can be formed through cleavage of the C2-C3 bond with subsequent rearrangement, or other fragmentation pathways.

The molecular ion peak at m/z 184 is expected to be of very low abundance or absent, which is typical for branched alkanes.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining an electron ionization mass spectrum of a volatile, nonpolar compound like this compound, typically using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

The sample containing this compound is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis (typically in the ppm range).

4.2. Gas Chromatography (GC)

-

Injector: A small volume of the sample solution (e.g., 1 µL) is injected into the heated injector port of the gas chromatograph, where it is vaporized.

-

Column: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a nonpolar stationary phase like DB-5ms). The column is housed in an oven with a programmable temperature ramp to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Interface: The outlet of the GC column is interfaced with the ion source of the mass spectrometer.

4.3. Mass Spectrometry (MS)

-

Ion Source: The separated molecules eluting from the GC column enter the electron ionization source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M+•).

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a variety of smaller, positively charged ions and neutral radicals.

-

Mass Analyzer: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: The separated ions are detected, and their abundance is recorded.

-

Data System: A computer records the m/z values and their corresponding intensities to generate the mass spectrum.

Visualization of Fragmentation Pathways

The logical relationships in the primary fragmentation of this compound can be visualized using the following diagram.

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

A Technical Guide to the IUPAC Nomenclature and Characterization of C13H28 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC naming conventions for the C13H28 isomers, a group of saturated hydrocarbons. It details the analytical methodologies crucial for their identification and differentiation, and presents key physicochemical data for representative isomers. This document is intended to serve as a technical resource for professionals in chemical research and development.

IUPAC Nomenclature for C13H28 Branched Alkanes

The molecular formula C13H28 represents tridecane and its 801 structural isomers. The systematic naming of these branched alkanes follows the rigorous rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective of this system is to assign a unique and unambiguous name to every distinct structure.

The process for determining the IUPAC name is as follows:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms within the molecule is designated as the parent chain. For C13H28 isomers, this chain will be shorter than 13 carbons. For instance, if the longest chain is 11 carbons long, the parent alkane is undecane.

-

Number the Parent Chain : The carbon atoms of the parent chain are numbered sequentially, starting from the end that results in the lowest possible number for the first substituent (branch).

-

Identify and Name Substituents : Each branch attached to the parent chain is identified as an alkyl group (e.g., methyl for -CH3, ethyl for -CH2CH3).

-

Assign Locants and Prefixes : The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached (this number is called a locant). If multiple identical substituents are present, prefixes such as di-, tri-, or tetra- are used.

-

Assemble the Full Name : The complete name is constructed by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-), preceded by their locants. The name of the parent alkane concludes the name.

Examples:

-

2-Methyldodecane : The longest chain is 12 carbons (dodecane). A methyl group is attached to the second carbon.

-

2,2-Dimethylundecane : The longest chain is 11 carbons (undecane). Two methyl groups are attached to the second carbon.

-

4-Ethyl-2,5-dimethylnonane : The longest chain is nine carbons (nonane). Substituents are an ethyl group at carbon 4 and methyl groups at carbons 2 and 5. Numbering from the other direction would yield 6-ethyl-5,8-dimethylnonane, which has higher locants, and is therefore incorrect.

Below is a workflow diagram illustrating the logical steps for assigning an IUPAC name to a C13H28 isomer.

Quantitative Data of Selected C13H28 Isomers

The structural variations among isomers lead to differences in their physical properties. Increased branching generally lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces. Density and refractive index also vary with molecular structure.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| n-Tridecane | C13H28 | 232-236[1] | 0.756[1] | 1.425[1] |

| 2-Methyldodecane | C13H28 | 227-228[2] | 0.754[3] | N/A |

| 2,2-Dimethylundecane | C13H28 | 221[3] | 0.752[3] | 1.4225[3] |

Experimental Protocols for Isomer Identification

The precise identification of C13H28 isomers from a mixture requires advanced analytical techniques. Gas Chromatography (GC) is used for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for separating volatile compounds and determining their molecular weight and fragmentation patterns, which aids in identification.

Sample Preparation: Samples are typically diluted in a volatile, non-polar solvent such as hexane or dichloromethane to a final concentration of approximately 50-100 mg/L. An internal standard (e.g., a deuterated alkane) may be added for quantitative analysis.

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

GC Parameters:

-

Column: A non-polar capillary column, such as a HP-5MS (a 5% phenyl-methylpolysiloxane phase), is standard for hydrocarbon analysis. Typical dimensions are 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate of approximately 1.0-1.5 mL/min.

-

Injection: A 1 µL sample is injected in splitless mode to maximize sensitivity. The injector temperature is set to 280-300°C to ensure rapid vaporization.

-

Oven Temperature Program: An initial oven temperature of 40-50°C is held for 2-3 minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 300-320°C. This gradient allows for the separation of isomers with close boiling points.

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-500 is typically used to capture the molecular ion and characteristic fragment ions of C13H28 isomers.

-

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of known standards or reference libraries (e.g., NIST). Branched alkanes produce distinct fragmentation patterns compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for unambiguous structure determination, as it provides detailed information about the connectivity of atoms. For complex branched alkanes, 2D NMR techniques are essential.

Sample Preparation:

-

Approximately 5-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3).

-

The solution must be free of particulate matter and should be filtered directly into a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (0 ppm).

1D NMR Experiments:

-

¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For alkanes, signals typically appear in the highly shielded 0.7-1.5 ppm region.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH2, and CH3 groups.

2D NMR Experiments: For complex isomers where 1D spectra are heavily overlapped, 2D NMR is required to resolve the structure.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks through the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting molecular fragments separated by quaternary carbons or for assembling the full carbon skeleton.

The workflow below illustrates the process of characterizing an unknown C13H28 isomer mixture.

References

The Biological Activity of 3,3-Dimethylundecane: A Review of Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current state of scientific knowledge regarding the biological activity of the branched alkane, 3,3-Dimethylundecane. Despite its simple chemical structure, a comprehensive review of available literature reveals a significant scarcity of specific data on its bioactivity. This document summarizes the limited existing information, places it within the broader context of branched hydrocarbon biological functions, and identifies key areas for future research.

Introduction

This compound is a saturated branched-chain hydrocarbon with the chemical formula C₁₃H₂₈. While the biological activities of many complex natural and synthetic molecules are well-documented, the specific roles of simpler alkanes such as this compound are often less characterized. This guide aims to collate and present the available scientific information on this compound.

Known Occurrences and General Biological Context

Currently, there is a notable absence of in-depth studies focusing specifically on the biological effects of this compound. Its mention in scientific literature is sparse.

One study identified 3,8-Dimethylundecane, an isomer of this compound, as a metabolite observed in cancer metabolism. However, the significance and specific role of this observation remain to be elucidated.

More broadly, branched alkanes are integral components of the natural world, particularly in the chemical ecology of insects. They are a major class of cuticular hydrocarbons (CHCs), which form a waxy layer on the insect cuticle.[1][2] This layer primarily serves to prevent desiccation.[1][2] However, CHCs, including various dimethylalkanes, have evolved to function as crucial semiochemicals, mediating a wide range of behaviors.[3] These include roles as:

-

Contact Pheromones: Influencing mating behavior, nestmate recognition, and social organization.[3]

-

Kairomones: Acting as host recognition cues for parasites and predators.

While this provides a potential functional context for branched alkanes, there is currently no direct evidence linking this compound to these specific activities.

Quantitative Data on Biological Activity

A thorough search of scientific databases has not yielded any quantitative data from biological assays specifically for this compound. Therefore, no summary tables of its activity can be provided at this time.

Experimental Protocols

As there are no published studies detailing the specific biological activity of this compound, standardized experimental protocols for its investigation are not available. However, researchers interested in exploring its potential activities could adapt established methodologies from related fields:

-

Antimicrobial Assays: Standard broth microdilution or agar diffusion assays could be employed to screen for activity against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: In vitro assays using various cancer cell lines (e.g., MTT, XTT assays) could determine any potential cytotoxic or anti-proliferative effects.

-

Insect Behavioral Assays: For investigating its potential as a semiochemical, electroantennography (EAG) could be used to measure insect antennal responses. Behavioral assays in olfactometers or wind tunnels could assess attraction or repulsion.

Potential Signaling Pathways and Mechanisms of Action

There is no information available regarding any signaling pathways modulated by this compound or its specific mechanism of action in any biological system. Given its nature as a non-polar hydrocarbon, any direct interaction with cellular signaling would likely involve disruption of lipid membranes or interaction with hydrophobic pockets of proteins. However, this is purely speculative.

To illustrate the general role of related compounds in insect chemical communication, a conceptual workflow for identifying and characterizing insect pheromones is presented below.

Future Research Directions

The significant gap in knowledge regarding the biological activity of this compound presents several opportunities for future research:

-

Systematic Screening: A broad-based screening of this compound for various biological activities, including antimicrobial, cytotoxic, and insect semiochemical effects, is warranted.

-

Occurrence in Nature: Further investigation into the natural occurrence of this compound in different organisms, particularly in plant essential oils and insect cuticular waxes, could provide clues to its potential ecological roles.

-

Toxicological Studies: A comprehensive toxicological profile of this compound is needed to assess its safety for potential applications.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of isomers and analogues of this compound could help to elucidate the structural requirements for any observed activity.

Conclusion

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

The Uncharted Territory of 3,3-Dimethylundecane in Chemical Ecology

Despite extensive investigation into the chemical signals that mediate interactions between organisms, 3,3-dimethylundecane remains a molecule with no currently documented role in chemical ecology. While numerous other branched alkanes, or methylalkanes, have been identified as critical components of insect pheromones and other semiochemicals, this compound has not been implicated in any such biological communication systems to date.

This technical guide aims to provide a comprehensive overview of what is known—and what remains unknown—about this compound in the context of chemical ecology. For researchers, scientists, and drug development professionals, the absence of data can be as significant as its presence, highlighting a potential area for novel discovery.

Chemical and Physical Properties

To understand the potential for this compound to act as a semiochemical, it is essential to consider its fundamental physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | PubChem |

| Molecular Weight | 184.38 g/mol | PubChem |

| CAS Number | 17312-65-1 | PubChem |

| Boiling Point | Not available | |

| Vapor Pressure | Not available | |

| LogP | Not available |

The Landscape of Dimethylalkanes in Insect Communication

The study of insect chemical communication is rich with examples of dimethylalkanes serving as sex, aggregation, and trail pheromones. These compounds are typically components of the insect's cuticular hydrocarbon profile, which primarily serves to prevent desiccation but has been co-opted for communication.

For instance, various isomers of dimethylheptadecane and dimethylpentadecane have been identified as key pheromone components in different insect species. The precise positioning of the methyl branches on the carbon backbone is crucial for biological activity, creating a highly specific lock-and-key mechanism for receptor recognition. This specificity is a hallmark of chemical communication systems and underscores the importance of precise structural identification.

Biosynthesis of Branched Alkanes

The biosynthesis of branched-chain hydrocarbons in insects is a complex process that begins with fatty acid synthesis. The incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid chain elongation leads to the formation of methyl-branched fatty acids. These are then converted to hydrocarbons through a process involving reduction, and in some cases, oxidative decarboxylation.

The enzymes responsible for this pathway, particularly the fatty acid synthases (FASs) and elongases, exhibit substrate specificity that determines the final structure of the hydrocarbon, including the position of the methyl branches. It is plausible that the biosynthetic machinery for this compound exists in some organisms, even if its ecological role has not yet been discovered.

Potential Avenues for Future Research

The absence of a known role for this compound in chemical ecology presents an exciting opportunity for new research. The following experimental workflows could be employed to investigate its potential as a semiochemical.

Experimental Workflow for Investigating Novel Semiochemicals

Caption: A generalized workflow for the identification of novel insect semiochemicals.

Conclusion

Whitepaper: A Technical Guide to the Discovery and Characterization of Novel Insect Pheromones

Focus Compound: 3,3-Dimethylundecane (Hypothetical Novel Pheromone)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insect pheromones are species-specific chemical signals that mediate a range of critical behaviors, including mating, aggregation, and alarm responses. Their high specificity and potency make them invaluable tools for integrated pest management (IPM) strategies, offering environmentally benign alternatives to broad-spectrum pesticides. Furthermore, the study of insect olfaction and pheromone signaling provides fundamental insights into neurobiology and chemoreception, with potential applications in drug discovery and sensor development.

This technical guide outlines a comprehensive, multi-stage workflow for the discovery, identification, and validation of novel insect pheromones. We will use the hypothetical case of This compound , a methyl-branched alkane, as a candidate sex pheromone from a model lepidopteran species to illustrate the core experimental protocols and data interpretation. Methyl-branched hydrocarbons are a known class of insect pheromones, and their identification often requires precise analytical and behavioral validation techniques.[1][2] This document provides detailed methodologies, data presentation standards, and visual workflows to guide researchers through this rigorous discovery process.

Section 1: Pheromone Discovery Workflow

The identification of a new pheromone is a systematic process that progresses from the collection of volatile chemicals from the insect to rigorous behavioral validation of synthetic candidates.

Caption: A generalized workflow for the discovery and validation of novel insect pheromones.

Experimental Protocol: Pheromone Collection (Aeration)

Objective: To collect volatile organic compounds (VOCs) released by the insect for subsequent chemical analysis.

Methodology:

-

Insect Preparation: Use virgin female moths during their peak calling (pheromone-releasing) period, typically determined by observational studies of behavior.

-

Aeration Chamber: Place 5-10 individuals in a clean glass chamber.

-

Air Flow: Draw charcoal-filtered, humidified air through the chamber at a controlled rate (e.g., 100 mL/min).

-

Volatile Trapping: Pass the effluent air through a trap, which is a small glass tube containing a sorbent material (e.g., Porapak Q or Tenax TA) to capture the organic volatiles.

-

Collection Period: Conduct the aeration for a period of 4-8 hours, encompassing the peak activity time of the insects.

-

Elution: After collection, elute the trapped compounds from the sorbent using a minimal volume (e.g., 200 µL) of a high-purity solvent, such as hexane or dichloromethane.

-

Concentration: Concentrate the resulting extract under a gentle stream of nitrogen to a final volume of approximately 20-50 µL for analysis.[3]

Experimental Protocol: Chemical Analysis (GC-MS)

Objective: To separate and identify the chemical constituents of the collected volatile extract.

Methodology:

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

-

Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating hydrocarbons.

-

Injection: Inject 1 µL of the concentrated extract in splitless mode.

-

GC Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Maintain 280°C for 10 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Identification: Tentatively identify compounds by comparing their mass spectra with established libraries (e.g., NIST/Wiley). Confirm identities by comparing retention times and mass spectra with those of authentic, synthesized standards.[5]

Experimental Protocol: Coupled GC-Electroantennography (GC-EAD)

Objective: To identify which of the separated compounds in the extract elicit an electrical response from the insect's antenna.

Methodology:

-

Instrumentation: Use a GC system where the column effluent is split, with one part directed to the Flame Ionization Detector (FID) and the other to an electroantennography preparation.[6]

-

Antennal Preparation:

-

Signal Amplification: Connect the electrodes to a high-impedance amplifier to record the voltage changes across the antenna.[9]

-

GC-EAD Analysis: Inject the extract into the GC. As compounds elute, simultaneously record the FID signal and the antennal response (EAG signal).

-

Data Analysis: Align the FID chromatogram with the EAG recording. Peaks in the FID trace that correspond to a significant voltage deflection in the EAG signal are considered biologically active.[3]

Experimental Protocol: Behavioral Assays

Objective: To confirm that the candidate compound elicits a behavioral response in the target insect.

Methodology (Y-Tube Olfactometer):

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms.

-

Airflow: Purified, humidified air flows from the side arms towards the central arm at a controlled rate (e.g., 200 mL/min).

-

Stimulus Application: Introduce the synthetic candidate pheromone (dissolved in a solvent like hexane) onto a filter paper and place it in the airflow of one arm (treatment). Place a filter paper with only the solvent in the other arm (control).

-

Bioassay: Release individual male moths at the downwind end of the central arm.

-

Data Collection: Record the first choice of arm the insect makes and the time spent in each arm over a set period (e.g., 5 minutes).[10] A statistically significant preference for the treatment arm indicates attraction.

Section 2: Data Presentation and Interpretation

Quantitative data from each experimental stage is crucial for identifying the active compound and understanding its efficacy.

Table: GC-MS and GC-EAD Analysis of Female Moth Extract

This table summarizes the hypothetical findings from the chemical and electrophysiological analyses.

| Peak No. | Retention Time (min) | Tentative Identification | Molecular Ion (m/z) | Key Fragments (m/z) | EAD Activity (mV) |

| 1 | 12.54 | n-Tetradecane | 198 | 57, 71, 85 | 0.1 ± 0.05 |

| 2 | 14.88 | n-Hexadecane | 226 | 57, 71, 85 | 0.2 ± 0.08 |

| 3 | 16.21 | This compound | 184 | 57, 71, 155 | 2.5 ± 0.4 * |

| 4 | 17.05 | Heptadecane | 240 | 57, 71, 85 | 0.3 ± 0.1 |

| 5 | 18.92 | (Z)-9-Octadecenal | 266 | 41, 55, 96 | 0.8 ± 0.2 |

*Indicates a statistically significant electrophysiological response.

Table: EAG Dose-Response to Synthetic this compound

This table presents the antennal responses to varying doses of the synthesized candidate pheromone.

| Dose (ng on filter paper) | Mean EAG Response (mV) | Standard Error (SE) |

| 0.01 | 0.35 | 0.08 |

| 0.1 | 0.95 | 0.12 |

| 1 | 1.88 | 0.21 |

| 10 | 2.45 | 0.30 |

| 100 | 2.51 | 0.28 |

| 1000 | 2.55 | 0.25 |

Table: Behavioral Response in Y-Tube Olfactometer

This table shows the choice preference of male moths in the olfactometer assay.

| Stimulus (10 ng) | N (Insects Tested) | No. Choosing Treatment | No. Choosing Control | No Choice | P-value (Chi-Square Test) |

| This compound | 50 | 38 | 9 | 3 | < 0.001 |

Section 3: Putative Biosynthesis and Signaling Pathway

Understanding how a pheromone is produced and detected provides deeper biological context and can reveal targets for disrupting insect communication.

Putative Biosynthesis of this compound

Branched-chain hydrocarbons in insects are typically derived from fatty acid biosynthesis pathways.[11] The biosynthesis of this compound likely involves the incorporation of methylmalonyl-CoA units during fatty acid elongation.

-

Initiation: The process starts with a standard fatty acid synthase (FAS) pathway.

-

Methyl Branching: A specific elongase enzyme incorporates a methyl group from methylmalonyl-CoA instead of malonyl-CoA at the third carbon position. The gem-dimethyl structure suggests a second, consecutive methylation event or a specialized enzymatic action.

-

Elongation & Reduction: The fatty acid chain is elongated and subsequently reduced.

-

Decarboxylation: The final hydrocarbon is formed by the enzymatic removal of the carboxyl group from the fatty acid precursor.[12]

Olfactory Signaling Pathway

The detection of this compound by a male moth's antenna initiates a well-characterized signal transduction cascade within an Olfactory Receptor Neuron (ORN).

Caption: A putative signaling pathway for pheromone detection in an insect olfactory neuron.

Conclusion

The discovery of novel insect pheromones like the hypothetical this compound is a meticulous process requiring the integration of chemical ecology, analytical chemistry, electrophysiology, and behavioral biology. The workflow and protocols detailed in this guide provide a robust framework for researchers aiming to identify new semiochemicals. Such discoveries are fundamental to developing next-generation pest management tools that are both effective and ecologically sound. The continued exploration of insect chemical communication will undoubtedly uncover new compounds and mechanisms, enriching our understanding of the natural world and providing innovative solutions for agriculture and public health.

References

- 1. pnas.org [pnas.org]

- 2. Chiral methyl-branched pheromones - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ockenfels-syntech.com [ockenfels-syntech.com]

- 8. Electroantennography - Wikipedia [en.wikipedia.org]

- 9. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 10. Behavioural Evidence and Chemical Identification of a Female Sex Pheromone in Anagrus atomus (Hymenoptera: Mymaridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Saturated Branched Hydrocarbons in Modern Research and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Saturated branched hydrocarbons, often perceived as simple aliphatic chains, are fundamental building blocks in organic chemistry with profound implications for materials science and, notably, drug development. Their unique physicochemical properties, stemming from their three-dimensional architecture, offer a versatile toolkit for modulating a compound's physical state, solubility, and metabolic stability. This technical guide provides an in-depth review of the synthesis, properties, and applications of saturated branched hydrocarbons, with a focus on their utility for researchers in the pharmaceutical and life sciences sectors.

Physicochemical Properties of Saturated Branched Hydrocarbons

The introduction of branching in a saturated hydrocarbon chain significantly alters its physical properties compared to its linear isomer. These changes are primarily driven by variations in intermolecular van der Waals forces, which are dependent on the molecule's surface area and ability to pack efficiently in the solid or liquid state.

Boiling and Melting Points

Branching generally leads to a decrease in the boiling point of an alkane compared to its straight-chain isomer of the same molecular weight.[1][2] This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.[2]

In contrast, the effect of branching on melting points is more complex and is influenced by the molecule's symmetry and its ability to pack into a crystal lattice.[1] Highly symmetrical, compact molecules can sometimes exhibit higher melting points than their linear counterparts due to more efficient packing in the solid state.

Table 1: Physical Properties of Selected Saturated Branched Hydrocarbons and their Linear Isomers

| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | Pentane | C5H12 | 36.1 | -130 | 0.626 |

| Isopentane | 2-Methylbutane | C5H12 | 27.7 | -159.9 | 0.620 |

| Neopentane | 2,2-Dimethylpropane | C5H12 | 9.5 | -16.6 | 0.613 |

| n-Hexane | Hexane | C6H14 | 69 | -95 | 0.659 |

| Isohexane | 2-Methylpentane | C6H14 | 60.3 | -154 | 0.653 |

| n-Heptane | Heptane | C7H16 | 98.4 | -91 | 0.684 |

| Isoheptane | 2-Methylhexane | C7H16 | 90.0 | -118 | 0.679 |

| n-Octane | Octane | C8H18 | 125.7 | -57 | 0.703 |

| Isooctane | 2,2,4-Trimethylpentane | C8H18 | 99.3 | -107.4 | 0.692 |

Viscosity and Solubility

The viscosity of a fluid is a measure of its resistance to flow. For smaller alkanes, increased branching generally leads to a decrease in viscosity.[3] This is attributed to the reduced surface area and less efficient packing of branched molecules, resulting in weaker intermolecular forces.[4]

Saturated hydrocarbons are nonpolar and are therefore generally insoluble in polar solvents like water.[1][5] They are, however, soluble in nonpolar organic solvents.[5] The principle of "like dissolves like" governs their solubility, where the disruption of van der Waals forces in the alkane and the solvent is compensated by the formation of new van der Waals interactions between the solute and solvent molecules.[6][7]

Synthesis of Saturated Branched Hydrocarbons: Experimental Protocols

The synthesis of saturated branched hydrocarbons can be achieved through various established organic reactions. The choice of method often depends on the desired structure, scale, and available starting materials.

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of branched alkanes.[8] The general strategy involves the reaction of a Grignard reagent (R-MgX) with an appropriate electrophile, followed by reduction or further modification.

Experimental Protocol: Synthesis of 2-Methylhexane via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).

-

Add a small crystal of iodine to activate the magnesium.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of 2-bromopentane (6.7 g, 0.044 mol) in 30 mL of anhydrous diethyl ether.

-

Add a small portion of the 2-bromopentane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

-

Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyl Iodide:

-

Cool the Grignard reagent solution in an ice bath.

-

In the dropping funnel, place a solution of methyl iodide (6.2 g, 0.044 mol) in 20 mL of anhydrous diethyl ether.

-

Add the methyl iodide solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Slowly and carefully pour the reaction mixture over 50 g of crushed ice.

-

Add 2 M hydrochloric acid dropwise until the magnesium salts dissolve.

-

Separate the ether layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter and remove the diethyl ether by distillation.

-

Distill the remaining liquid to obtain 2-methylhexane (boiling point ~90 °C).

-

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes, which can then be hydrogenated to yield saturated hydrocarbons.[9] This two-step process allows for precise control over the carbon skeleton.

Experimental Protocol: Synthesis of 2,3-Dimethyl-2-butene (and subsequent hydrogenation to 2,3-Dimethylbutane)

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place triphenylphosphine (13.1 g, 0.05 mol) and 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add 2-bromopropane (6.15 g, 0.05 mol) dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 24 hours. The phosphonium salt will precipitate.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

Suspend the phosphonium salt (isopropyltriphenylphosphonium bromide) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.6 M in hexane, 31.25 mL, 0.05 mol) via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

-

Wittig Reaction with Acetone:

-

To the ylide solution at -78 °C, add a solution of acetone (2.9 g, 0.05 mol) in 20 mL of anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

-

Work-up and Isolation of the Alkene:

-

Quench the reaction by adding 50 mL of water.

-

Extract the product with pentane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully remove the pentane by distillation.

-

Distill the crude product to obtain 2,3-dimethyl-2-butene.

-

-

Hydrogenation to 2,3-Dimethylbutane:

-

Dissolve the isolated 2,3-dimethyl-2-butene in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the ethanol by distillation to yield 2,3-dimethylbutane.

-

Catalytic Isomerization

Catalytic isomerization is a crucial industrial process for converting linear alkanes into their more valuable branched isomers.[10] This process typically employs a bifunctional catalyst containing both a metal component (e.g., platinum) for hydrogenation/dehydrogenation and an acidic component (e.g., a zeolite) for skeletal rearrangement.[10]

Experimental Protocol: Laboratory-Scale Isomerization of n-Heptane

-

Catalyst Preparation:

-

Prepare a Pt/H-ZSM-5 catalyst by incipient wetness impregnation of H-ZSM-5 zeolite with an aqueous solution of chloroplatinic acid to achieve a platinum loading of 0.5 wt%.

-

Dry the impregnated zeolite at 120 °C overnight.

-

Calcine the catalyst in air at 500 °C for 4 hours.

-

-

Isomerization Reaction:

-

Pack a fixed-bed microreactor with the prepared Pt/H-ZSM-5 catalyst (0.5 g).

-

Reduce the catalyst in situ by flowing hydrogen gas at 400 °C for 2 hours.

-

Cool the reactor to the desired reaction temperature (e.g., 250 °C).

-

Introduce a feed of n-heptane into the reactor using a syringe pump at a specific liquid hourly space velocity (LHSV), for example, 2 h⁻¹.

-

Co-feed hydrogen gas at a specified molar ratio to n-heptane (e.g., H₂/n-heptane = 4).

-

Maintain the reactor pressure at a desired level (e.g., 1 MPa).

-

-

Product Analysis:

-

Collect the reactor effluent in a cold trap.

-

Analyze the liquid product composition using gas chromatography (GC) to determine the conversion of n-heptane and the selectivity to various branched isomers.

-

Applications in Drug Development and Delivery

The incorporation of saturated branched hydrocarbon moieties into drug molecules or delivery systems can significantly enhance their therapeutic potential.

Enhancing Drug Properties through Structural Modification

Introducing branched alkyl groups into a drug molecule can improve its metabolic stability.[11] The steric hindrance provided by the branching can shield susceptible sites from metabolic enzymes, thereby prolonging the drug's half-life.[12] Furthermore, altering the lipophilicity and shape of a molecule by adding branched chains can influence its binding affinity to target receptors and its overall pharmacokinetic profile.[4]

Structure-Activity Relationship (SAR) Considerations:

-

Chain branching: Generally, branched alkyl chains are less lipophilic than their linear counterparts due to their larger molar volumes.[13] This can impact a drug's ability to cross biological membranes.

-

Stereochemistry: The specific stereochemistry of a branched chain can be critical for receptor binding and biological activity.

-

Metabolic Blocking: Introducing a branched group, such as a gem-dimethyl group, near a metabolically labile site can sterically hinder enzymatic degradation.

Advanced Drug Delivery Systems: Branched-Chain Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate and deliver drugs. The properties of these liposomes can be fine-tuned by modifying the structure of the constituent lipids. Incorporating phospholipids with methyl-branched hydrocarbon chains, inspired by the highly stable membranes of archaea, has been shown to improve the performance of liposomes as drug delivery vehicles.[14]

These methyl-branched liposomes exhibit increased drug loading capacity and a slower rate of drug release compared to liposomes made with conventional linear-chain phospholipids.[14] This enhanced stability and controlled release profile can lead to a longer duration of therapeutic effect and reduced systemic toxicity.

Experimental Workflow: Preparation of Branched-Chain Liposomes

Signaling Pathways Influenced by Branched-Chain Structures

While not direct applications of saturated branched hydrocarbons themselves, the structurally related branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – play crucial roles in cellular signaling. Leucine, in particular, is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] Understanding these pathways can provide insights into how branched structures can interact with biological systems.

The mTOR Signaling Pathway Activated by Leucine:

The mTOR pathway is a complex signaling cascade that integrates signals from nutrients, growth factors, and cellular energy status. Leucine directly activates mTORC1 (mTOR complex 1), leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[17] The phosphorylation of these targets ultimately promotes the initiation of protein synthesis.

Conclusion

Saturated branched hydrocarbons, despite their simple composition, are molecules of significant scientific and industrial importance. Their unique physical properties, which can be tailored through controlled synthesis, make them valuable components in a wide range of applications. For drug development professionals, understanding the structure-property relationships of these compounds is crucial for designing more effective and stable therapeutics. From enhancing the metabolic lifetime of a drug to creating more robust and efficient drug delivery systems, the strategic use of saturated branched hydrocarbons offers a wealth of opportunities for innovation in pharmaceutical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alkanes [saylordotorg.github.io]

- 4. fiveable.me [fiveable.me]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 9. byjus.com [byjus.com]

- 10. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. scienceforecastoa.com [scienceforecastoa.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gas Chromatography Protocol for 3,3-Dimethylundecane Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 3,3-Dimethylundecane using gas chromatography-mass spectrometry (GC-MS). It includes sample preparation, instrument setup, and data analysis guidelines, tailored for applications such as the study of insect cuticular hydrocarbons (CHCs) and analysis of volatile organic compounds (VOCs).

Introduction

This compound is a branched-chain alkane that can be found as a component of complex hydrocarbon mixtures, such as insect cuticular hydrocarbons. The analysis of such compounds is crucial in various fields, including chemical ecology, entomology, and potentially as biomarkers in breath analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1][2]

This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For the analysis of insect cuticular hydrocarbons, a common application for branched alkanes, the following solvent extraction method is recommended.

Protocol for Extraction of Insect Cuticular Hydrocarbons:

-

Place two insect puparia (or a relevant sample size for other insect life stages) into a 2 mL glass GC vial.[3]

-

Add 350 µL of hexane to the vial to fully submerge the sample.[3]

-

Allow the extraction to proceed for 10-15 minutes at room temperature.[3]

-

Carefully transfer the hexane extract to a clean 2 mL vial using a Pasteur pipette.

-

Evaporate the solvent under a gentle stream of nitrogen until the extract is concentrated.

-

Transfer the concentrated extract to a 300 µL flat-bottomed insert and allow it to dry completely.[3]

-

Reconstitute the dried extract in 30 µL of hexane prior to GC-MS analysis.[3]

For other sample types, such as breath analysis, collection into Tedlar bags followed by solid-phase microextraction (SPME) is a common approach for concentrating VOCs.[4][5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for the analysis of insect cuticular hydrocarbons.

| Parameter | Condition |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5973 Network Mass Selective Detector or equivalent |

| Column | Restek Rxi-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Injector | Split/splitless |

| Injector Temperature | 250 °C[3] |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min; ramp to 200 °C at 25 °C/min; ramp to 260 °C at 3 °C/min; ramp to 320 °C at 20 °C/min, hold for 2 min.[3] |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-550 |

Data Presentation

Quantitative data for this compound using the described method should be determined during method validation in the user's laboratory. The following table provides expected and typical performance data for the analysis of branched alkanes.

| Parameter | Value | Notes |

| Kovats Retention Index (Standard Non-Polar Column) | 1233 - 1239 | The Kovats retention index is a dimensionless unit that normalizes retention times relative to n-alkanes. |

| Expected Retention Time | ~10-15 min | This is an estimate and will vary based on the specific instrument and conditions. |

| Limit of Detection (LOD) | To be determined | Typically in the low ng/mL to pg/mL range for similar compounds. |

| Limit of Quantification (LOQ) | To be determined | Typically in the low to mid ng/mL range for similar compounds. |

| Linearity (R²) | > 0.99 | Expected for a well-performing method over a defined concentration range. |

Visualization of Experimental Workflow and Biosynthetic Pathway

Gas Chromatography Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

Biosynthesis of Branched-Chain Alkanes

Branched-chain alkanes are biosynthesized through a modified fatty acid synthesis (FAS) pathway. The diagram below outlines the key steps in the formation of these molecules.

References

- 1. Analysis of volatile organic compounds in exhaled breath by gas chromatography-mass spectrometry combined with chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 3. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Analysis of 3,3-Dimethylundecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethylundecane (CAS: 17312-65-1, Formula: C₁₃H₂₈) is a branched-chain alkane.[1][2][3] The analysis of such volatile organic compounds (VOCs) is crucial in various fields, including environmental monitoring, chemical synthesis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis. The following protocol outlines the preparation of a this compound standard for GC-MS analysis.

Materials:

-

This compound standard

-

High-purity hexane (or other suitable volatile organic solvent like dichloromethane)[4][5]

-

Calibrated micropipettes

-

2 mL glass autosampler vials with caps[5]

-

Vortex mixer

Procedure:

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of high-purity hexane in a volumetric flask.

-

Working Solution (10 µg/mL): Perform a 1:10 dilution of the stock solution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and bringing it to volume with hexane. This concentration is suitable for a 1 µL injection.[5]

-

Vial Preparation: Transfer approximately 1.5 mL of the working solution into a glass autosampler vial.

-

Blank Preparation: Prepare a solvent blank using only the high-purity hexane in a separate vial to check for solvent impurities and system contamination.

-

Quality Control: If the sample matrix is complex, consider using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleanup and concentration.[4] Samples must be free from particles; centrifuge or filter if necessary.[4][5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. A non-polar stationary phase is ideal for separating non-polar alkanes.[6][7]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent non-polar polydimethylsiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |

| Oven Program | Initial temperature 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

| Transfer Line Temp | 280 °C |

| Detector | Quadrupole |

Data Presentation and Expected Results

The analysis of a pure standard of this compound should yield a single chromatographic peak. Identification is confirmed by matching the acquired mass spectrum and retention index with library data.

Table 2: Expected Quantitative and Qualitative Data

| Identifier | Value | Description |

| Kovats Retention Index | 1233 - 1239 (on a standard non-polar column)[1] | A measure of the retention time normalized to adjacent n-alkanes, used for compound identification.[8] |

| Molecular Ion (M⁺) | m/z 184 (typically low abundance or absent) | The ionized intact molecule corresponding to the molecular weight of 184.36 g/mol .[1][2] |

| Base Peak | m/z 71[1] | The most abundant fragment ion, corresponding to the stable tertiary carbocation [C₅H₁₁]⁺. |

| Key Fragment Ions | m/z 43, 57[1] | Other significant fragment ions characteristic of branched alkanes. |

Visualizations

Experimental Workflow

The diagram below illustrates the sequential workflow for the GC-MS analysis of a given sample.

References

- 1. This compound | C13H28 | CID 28470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecane, 3,3-dimethyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. csun.edu [csun.edu]

- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Determination of Kovats Retention Index for 3,3-Dimethylundecane on Non-Polar Stationary Phases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) for the identification and characterization of volatile and semi-volatile compounds. It normalizes retention times relative to a series of n-alkane standards, allowing for inter-laboratory comparison of data. This application note provides a detailed protocol for the determination of the Kovats retention index of 3,3-Dimethylundecane on non-polar capillary columns, which are commonly used for the analysis of hydrocarbons. Due to the absence of readily available experimental data for this compound, this document also presents data for the structurally similar compound, 3-Methylundecane, to serve as a preliminary estimate.

Data Presentation

As of the date of this document, specific experimental Kovats retention index values for this compound on non-polar columns are not available in major databases. However, data for the closely related structural isomer, 3-Methylundecane, can provide a useful approximation. The retention index of this compound is expected to be slightly lower than that of 3-Methylundecane due to the increased branching at the C3 position, which typically leads to a shorter retention time on non-polar phases.

| Compound | Stationary Phase | Kovats Retention Index (I) | Reference |

| 3-Methylundecane | DB-5 (5%-phenyl)-methylpolysiloxane | 1169 | [1] |

| 3-Methylundecane | BPX-5 (5% Phenyl Polysilphenylene-siloxane) | 1170 | [1] |

| 3-Methylundecane | SE-52 (5% phenyl-polydimethylsiloxane) | 1170 | [1] |

| 3-Methylundecane | DB-1701 (14% cyanopropylphenyl-methylpolysiloxane) | 1171 | [1] |

Note: DB-5, BPX-5, and SE-52 are all non-polar stationary phases with similar selectivities. DB-1701 is a mid-polarity phase and is included for comparison.

Experimental Protocol: Determination of Kovats Retention Index

This protocol outlines the steps to experimentally determine the Kovats retention index of this compound.

1. Materials and Reagents:

-

Analyte: this compound (high purity)

-

Solvent: n-Hexane or other suitable volatile solvent (GC grade)

-

n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20 or a range that brackets the expected elution of the analyte).

-

Carrier Gas: Helium or Hydrogen (ultra-high purity)

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Capillary Column: A non-polar column, such as a DB-5, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler (recommended)

-

Data Acquisition and Processing Software

3. Preparation of Solutions:

-

Analyte Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).

-

n-Alkane Solution: Prepare a solution of the n-alkane standard mix in the same solvent. The concentration should be suitable for clear peak detection.

-

Co-injection Mix (optional but recommended): Prepare a mixture containing both the this compound and the n-alkane standards. This minimizes variability between injections.

4. GC Method Parameters (Example):

-

Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

Note: The temperature program should be optimized to ensure good separation of the n-alkane standards and the analyte.

-

-

Detector: FID at 300°C.

5. Experimental Procedure:

-

System Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.

-

Blank Injection: Inject the pure solvent to ensure no interfering peaks are present.

-

n-Alkane Standard Injection: Inject the n-alkane standard solution to determine the retention times of the individual n-alkanes.

-

Analyte Injection: Inject the this compound solution to determine its retention time.

-

Co-injection (recommended): Inject the co-injection mix. This single run will provide the retention times for both the analyte and the bracketing n-alkanes under identical conditions.

-

Data Analysis:

-

Identify the peaks corresponding to the n-alkanes and this compound in the chromatogram.

-

Record the retention times for this compound (t_R(analyte)) and the two n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) the analyte.

-

Let 'n' be the carbon number of the n-alkane eluting before the analyte and 'n+1' be the carbon number of the n-alkane eluting after the analyte.

-

6. Calculation of Kovats Retention Index:

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

I = 100 * [n + ( (t_R(analyte) - t_R(n)) / (t_R(n+1) - t_R(n)) ) ]

Where:

-

I = Kovats retention index

-

n = Carbon number of the n-alkane eluting before the analyte

-

t_R(analyte) = Retention time of this compound

-

t_R(n) = Retention time of the n-alkane with carbon number 'n'

-

t_R(n+1) = Retention time of the n-alkane with carbon number 'n+1'

Workflow for Kovats Retention Index Determination

Caption: Workflow for the experimental determination of the Kovats retention index.

Conclusion

While experimental data for the Kovats retention index of this compound on non-polar columns is not currently published, the provided protocol offers a robust method for its determination. The data for the structurally similar 3-Methylundecane can be used as a preliminary estimate for method development. By following the detailed experimental procedure and calculation, researchers can confidently determine the Kovats retention index of this compound, facilitating its accurate identification in complex mixtures.

References

Purification of synthesized 3,3-Dimethylundecane

An Application Note and Protocol for the Purification of Synthesized 3,3-Dimethylundecane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthesized this compound, a branched alkane. The primary purification techniques described are fractional distillation and column chromatography, followed by purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a saturated hydrocarbon with the chemical formula C13H28.[1] As a branched alkane, its synthesis can result in a mixture of the desired product, unreacted starting materials, and side-products. Therefore, a robust purification strategy is essential to isolate this compound with high purity, which is critical for its use in research and development, including potential applications in drug development as a non-polar solvent or excipient. This application note details the post-synthesis purification and analysis of this compound.

Synthesis Overview (Hypothetical)

A common method for the synthesis of branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation. For this compound, a plausible route is the reaction of propylmagnesium bromide with 2-decanone to form 3-methyl-3-undecanol, which is then dehydrated and hydrogenated.

Purification Protocols

The choice of purification method largely depends on the boiling points of the components in the crude reaction mixture. Fractional distillation is effective for separating compounds with different boiling points, while column chromatography is useful for removing more polar impurities.[2][3][4][5][6][7]

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[2][3][7][8][9] It is particularly useful for separating the target alkane from other non-polar byproducts with different carbon chain lengths.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer.

-

Sample Loading: Place the crude this compound mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will reach the top of the column first, pass into the condenser, and be collected in the receiving flask.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of this compound (Boiling point of the similar 3-methylundecane is ~211 °C at 760 mmHg).[10] Collect other fractions separately.

-

Analysis: Analyze the collected fractions for purity.

Logical Relationship of Fractional Distillation

Caption: Workflow of fractional distillation for purification.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4][5][11] For non-polar compounds like alkanes, this method is effective for removing more polar impurities.

Experimental Protocol:

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Place a small plug of glass wool at the bottom of the column.

-

Prepare a slurry of silica gel (as the stationary phase) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Add a thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the non-polar solvent.

-

Carefully load the sample onto the top of the column.

-

-

Elution:

-

Add the mobile phase (eluent), typically a non-polar solvent like hexane, to the top of the column.

-

Allow the solvent to run through the column under gravity or with gentle pressure.

-

Since this compound is non-polar, it will have a low affinity for the polar silica gel and will elute quickly with the non-polar solvent. More polar impurities will be retained on the column.

-

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow

Caption: General workflow for purification by column chromatography.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for determining the purity of volatile and semi-volatile organic compounds.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane).

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 40-300).

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis:

-

The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

The separated components will then enter the MS, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments.

-

The resulting chromatogram will show peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks gives an indication of its purity.

-

The mass spectrum of the main peak can be compared to a library (e.g., NIST) to confirm the identity of this compound.

-

Overall Purification and Analysis Workflow

Caption: Overview of the synthesis, purification, and analysis workflow.

Data Presentation

Quantitative data from the purification and analysis should be summarized for clarity and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H28 | [1] |

| Molecular Weight | 184.36 g/mol | [1][15] |

| CAS Number | 17312-65-1 | [1] |

Table 2: GC-MS Analysis Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium (1 mL/min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (70 eV) |

| Mass Range | m/z 40-300 |

Table 3: Purity Assessment of this compound Fractions

| Purification Step | Fraction Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| Crude Product | - | (multiple peaks) | - | (Not Determined) |

| Fractional Distillation | 1 | (Varies) | (Varies) | (Low) |

| 2 (Target) | (Expected RT) | >95% | >95% | |

| 3 | (Varies) | (Varies) | (Low) | |

| Column Chromatography | 1-5 | (Varies) | (Low) | (Low) |

| 6-10 (Target) | (Expected RT) | >99% | >99% | |

| 11-15 | (Varies) | (Low) | (Low) |

Note: The retention times and peak areas are illustrative and will vary based on the specific GC-MS conditions and the composition of the crude mixture.

Conclusion

The successful purification of synthesized this compound is crucial for its subsequent applications. The choice between fractional distillation and column chromatography will depend on the nature of the impurities present in the crude reaction mixture. Fractional distillation is generally suitable for separating components with different volatilities, while column chromatography is effective for removing polar impurities. GC-MS analysis provides a reliable method for confirming the identity and assessing the purity of the final product. The protocols outlined in this application note provide a comprehensive guide for researchers to obtain high-purity this compound.

References

- 1. This compound | C13H28 | CID 28470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studymind.co.uk [studymind.co.uk]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. Column chromatography - Wikipedia [en.wikipedia.org]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 8. app.medify.co [app.medify.co]

- 9. Alkanes and fractional distillation [abpischools.org.uk]

- 10. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Undecane, 3,3-dimethyl- (CAS 17312-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note: Using 3,3-Dimethylundecane as a Gas Chromatography Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3,3-Dimethylundecane as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of an internal standard is a robust technique to improve the precision and accuracy of chromatographic analysis by correcting for variations in sample injection volume, detector response, and other potential sources of error. This compound, a branched-chain alkane, is a suitable internal standard for the analysis of various non-polar and moderately polar compounds due to its chemical inertness and stable chromatographic behavior.

Introduction